[3-(Dimethylamino)propyl](1-methoxypropan-2-yl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propylamine typically involves the reaction of dimethylamine with a suitable alkylating agent under controlled conditions. One common method is the reaction of dimethylamine with 1-methoxypropan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of 3-(Dimethylamino)propylamine involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary or primary amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Substituted amines.
Scientific Research Applications
3-(Dimethylamino)propylamine is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. It may bind to active sites or allosteric sites on enzymes, altering their activity and affecting downstream biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propylamine: C₉H₂₂N₂O
3-(Dimethylamino)propylamine hydrochloride: C₉H₂₂N₂O·HCl
3-(Dimethylamino)propylamine sulfate: (C₉H₂₂N₂O)₂·H₂SO₄
Uniqueness
3-(Dimethylamino)propylamine is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs. Its methoxy group and dimethylamino group provide unique steric and electronic properties, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H22N2O |
---|---|
Molecular Weight |
174.28 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H22N2O/c1-9(8-12-4)10-6-5-7-11(2)3/h9-10H,5-8H2,1-4H3 |
InChI Key |
YGDCATHZNJLNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCCCN(C)C |
Origin of Product |
United States |
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